1,4,6,7-Tetramethylnaphthalene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,6,7-Tetramethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation techniques but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity . The compound is then isolated and purified using distillation and crystallization methods.
Chemical Reactions Analysis
Types of Reactions: 1,4,6,7-Tetramethylnaphthalene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid and halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro or halogenated naphthalene derivatives.
Scientific Research Applications
1,4,6,7-Tetramethylnaphthalene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,6,7-Tetramethylnaphthalene involves its interaction with cellular components and enzymes. In biological systems, it can affect lipid metabolism and induce oxidative stress, leading to cellular damage . The compound’s molecular targets include glycerophospholipids and enzymes involved in lipid metabolism . The pathways affected by this compound include those related to oxidative stress and inflammation .
Comparison with Similar Compounds
- 1,2,3,4-Tetramethylnaphthalene
- 1,2,5,6-Tetramethylnaphthalene
- 1,3,5,7-Tetramethylnaphthalene
Comparison: 1,4,6,7-Tetramethylnaphthalene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to other tetramethylnaphthalene isomers, it exhibits different solubility, melting point, and reactivity patterns . This uniqueness makes it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1,4,6,7-tetramethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSPONOBLZCLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C=C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074751 | |
Record name | Naphthalene, 1,4,6,7-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13764-18-6 | |
Record name | Naphthalene, 1,4,6,7-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013764186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,4,6,7-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,4,6,7-Tetramethylnaphthalene influence its reactivity with singlet oxygen?
A: this compound reacts with singlet oxygen to form an endoperoxide (epidioxide). [] This reaction occurs specifically at the 1,4- positions of the naphthalene ring system. The presence of the four methyl groups in the molecule influences the reactivity by increasing electron density within the ring system, making it more susceptible to attack by electrophilic singlet oxygen. []
Q2: What happens to the endoperoxide formed from the reaction of this compound with singlet oxygen upon heating?
A: Interestingly, the endoperoxide formed from the reaction of this compound with singlet oxygen is thermally unstable. Upon heating, it decomposes quantitatively back to the original this compound and singlet oxygen. [] This reversibility suggests potential applications in systems where controlled release of singlet oxygen is desired.
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